molecular formula C23H27ClO7 B1684318 Empagliflozina CAS No. 864070-44-0

Empagliflozina

Número de catálogo: B1684318
Número CAS: 864070-44-0
Peso molecular: 450.9 g/mol
Clave InChI: OBWASQILIWPZMG-QZMOQZSNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Empagliflozina es un medicamento oral utilizado principalmente para controlar la diabetes mellitus tipo 2. Pertenece a la clase de medicamentos conocidos como inhibidores del cotransportador de sodio-glucosa 2 (SGLT2). Al inhibir el SGLT2, la this compound reduce la reabsorción de glucosa en los riñones, lo que lleva a una mayor excreción de glucosa a través de la orina. Esto ayuda a reducir los niveles de azúcar en sangre en pacientes con diabetes tipo 2 .

Aplicaciones Científicas De Investigación

Empagliflozin is a relatively new drug that inhibits the sodium–glucose cotransporter 2 (SGLT2), increasing urinary glucose excretion . Originally used to induce a hypoglycemic effect in patients with type 2 diabetes mellitus (T2DM), empagliflozin has demonstrated other beneficial effects, including nephroprotection and as a breakthrough in treating heart failure (HF) . Studies have shown benefits in patients with and without T2DM .

Scientific Research Applications

A study evaluated empagliflozin initiated in-hospital for acute heart failure . The primary outcome was clinical benefit, assessed using a hierarchical composite of death from any cause, the number of heart failure events, time to first heart failure event, or a 5 point or greater difference in change from baseline in the Kansas City Cardiomyopathy Questionnaire Total Symptom Score at 90 days . More patients treated with empagliflozin had clinical benefit compared with placebo . Clinical benefit was seen for both acute de novo and decompensated chronic heart failure and regardless of ejection fraction or diabetes status . Empagliflozin was well tolerated, with fewer serious adverse events than placebo . These results extend and complement those of EMPEROR-Reduced and EMPEROR-Preserved by focusing on patients hospitalized for acute heart failure across the range of ejection fraction .

Renal Protection: Empagliflozin significantly reduces the relative risk of developing or worsening nephropathy by 39% compared to placebo . The relative risk reduction for progression to macroalbuminuria between the empagliflozin and placebo groups was 38% . The risk of doubling plasma creatinine levels was reduced by 44% in the empagliflozin group, and the relative risk of starting renal replacement therapy (RRT) was significantly 55% lower .

Alzheimer's Disease: A five-drug combination consisting of Tofacitinib, Niraparib, Baricitinib, Empagliflozin, and Doxercalciferol can serve as a promising drug combination for AD treatment . Empagliflozin, an SGLT2 inhibitor, regulates the insulin signaling pathway linking diabetes and AD . Empagliflozin can target EGFR in the MAPK, FOXO, and Rap1 signaling pathways via SLC5A1 .

Improved Cardiac Function: Empagliflozin administration to nondiabetic HFrEF patients significantly improves LV volumes, LV mass, LV systolic function, functional capacity, and quality . Empagliflozin significantly ameliorated adverse LV remodeling, decreased LV volumes and LV hypertrophy, reduced neurohormonal activation, and improved cardiac systolic function compared with the control group . Moreover, empagliflozin also improved diastolic function in this HFrEF model .

Improved Clinical Stability: Empagliflozin reduces the risk of cardiovascular death or hospitalization for heart failure in patients with heart failure and a reduced ejection fraction . Empagliflozin reduced the total number of heart failure hospitalizations that required intensive care and that required a vasopressor or positive inotropic drug or mechanical or surgical intervention . Patients assigned to empagliflozin were 20% to 40% more likely to experience an improvement in New York Heart Association functional class and were 20% to 40% less likely to experience worsening of New York Heart Association functional class, with statistically significant effects that were apparent 28 days after randomization and maintained during long-term follow-up .

Data Table

DrugTofacitinibNiraparibBaricitinibEmpagliflozinDoxercalciferol
DescriptionJAK inhibitorPRAP inhibitorJAK inhibitorSGLT2 inhibitorVitamin D2 analog
Target DiseaseRheumatic conditionsCancerRheumatic conditionsDiabetesHyperparathyroidism
AD Drug DiscoveryMouse model Literature review Clinical trial (Phase II) Mouse model Epidemiological study
MechanismTofacitinib is a JAK inhibitor that prevents the body from responding to cytokine signals, inhibiting the JAK-STAT pathway to decrease the inflammatory response Niraparib is a potent and selective inhibitor of PARP enzymes, which plays an important role in DNA repair Baricitinib inhibits JAK proteins, modulates interleukin, interferon, and growth factor signaling pathways, reduces JAK1/JAK2 expression in mutated cells, and induces cell apoptosis Empagliflozin is a potent inhibitor of renal SGLT2 transporters located in the proximal tubules of the kidneys and works to lower blood glucose levels via an increase in glucosuria Doxercalciferol is a synthetic Vitamin D2 analog; its biologically active form controls the absorption and mobilization of calcium in the body

Mecanismo De Acción

La empagliflozina ejerce sus efectos inhibiendo el cotransportador de sodio-glucosa 2 (SGLT2) en los riñones. Esta inhibición reduce la reabsorción de glucosa del filtrado glomerular, lo que lleva a una mayor excreción de glucosa a través de la orina. La reducción de los niveles de glucosa en sangre ayuda a controlar la diabetes tipo 2. Además, se ha demostrado que la this compound tiene efectos cardioprotectores y nefoprotectores, que se cree que están mediados por mecanismos como la reducción del estrés oxidativo y la mejora de la función endotelial .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La empagliflozina se sintetiza a través de un proceso de varios pasos que involucra varios intermediarios clave. Una ruta sintética común involucra los siguientes pasos:

Métodos de producción industrial: La producción industrial de this compound normalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones: La empagliflozina se somete a varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos formados:

Comparación Con Compuestos Similares

La empagliflozina forma parte de la clase de medicamentos inhibidores del SGLT2. Otros compuestos similares en esta clase incluyen:

Singularidad de la this compound: La this compound es única en su alta selectividad para el SGLT2 sobre el SGLT1, lo que contribuye a su perfil de eficacia y seguridad. También se ha demostrado que tiene beneficios cardiovasculares y renales significativos, lo que la convierte en una opción valiosa para pacientes con diabetes tipo 2 y enfermedades concomitantes .

Actividad Biológica

Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity extends beyond glycemic control, showing significant cardiovascular benefits and effects on cardiac metabolism. This article reviews the biological activity of empagliflozin, supported by recent studies, clinical trials, and case studies.

Empagliflozin works by inhibiting the SGLT2 protein in the kidneys, leading to reduced glucose reabsorption and increased glucose excretion. This mechanism not only lowers blood glucose levels but also has secondary effects on cardiovascular health.

  • Cardiac Energy Metabolism : Recent studies indicate that empagliflozin enhances cardiac energy status by increasing ATP levels in both cytosolic and mitochondrial compartments within cardiomyocytes. In a study involving db/db mice, empagliflozin treatment resulted in a significant increase in mitochondrial ATP levels, which was associated with improved cardiac function during ischemic conditions .
  • Cardioprotection : Empagliflozin has been shown to provide cardioprotective effects, particularly in models of heart failure. It improves recovery capacity in ischemic-reperfusion scenarios and maintains ATP levels during stress conditions .

Clinical Evidence

Empagliflozin's efficacy has been validated through various clinical trials:

  • EMPULSE Trial : This double-blind trial evaluated empagliflozin in patients hospitalized for acute heart failure. Results indicated that empagliflozin significantly improved clinical outcomes compared to placebo, with a stratified win ratio of 1.36 (p = 0.0054), demonstrating its potential benefits even when initiated during hospitalization .
  • Long-term Cardiovascular Outcomes : In patients with chronic heart failure, empagliflozin reduced the risk of cardiovascular death and heart failure hospitalization. The drug was well tolerated, with serious adverse events occurring less frequently than in the placebo group .

Case Studies

Several case studies highlight the biological activity of empagliflozin:

  • Case Study on Cardiac Remodeling : A study focused on patients with T2DM and coronary artery disease found that empagliflozin treatment led to a reduction in left ventricular mass over time, suggesting beneficial remodeling effects on the heart .
  • Impact on Diabetic Patients : Research involving diabetic patients showed that empagliflozin effectively reduced fasting plasma glucose and glycated hemoglobin levels while also improving markers of cardiovascular health, such as blood pressure and weight management .

Summary of Findings

The following table summarizes key findings from recent studies regarding the biological activity of empagliflozin:

Study/Trial Population Key Findings
db/db Mice StudyAnimal ModelIncreased cytosolic and mitochondrial ATP levels; enhanced recovery from ischemic injury .
EMPULSE TrialAcute Heart Failure PatientsSignificant clinical benefit observed; reduced heart failure events compared to placebo .
Long-term OutcomesChronic Heart Failure PatientsReduced risk of cardiovascular death; well-tolerated with fewer adverse events .
Cardiac Remodeling StudyT2DM Patients with CADDecreased left ventricular mass over time; positive impact on cardiac structure .

Propiedades

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWASQILIWPZMG-QZMOQZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026093
Record name Empagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The vast majority of glucose filtered through the glomerulus is reabsorbed within the proximal tubule, primarily via SGLT2 (sodium-glucose linked co-transporter-2) which is responsible for ~90% of the total glucose reabsorption within the kidneys. Na+/K+-ATPase on the basolateral membrane of proximal tubular cells utilize ATP to actively pump Na+ ions into the interstitium surrounding the tubule, establishing a Na+ gradient within the tubular cell. SGLT2 on the apical membrane of these cells then utilize this gradient to facilitate secondary active co-transport of both Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood – inhibiting this co-transport, then, allows for a marked increase in glucosuria and decrease in blood glucose levels. Empagliflozin is a potent inhibitor of renal SGLT2 transporters located in the proximal tubules of the kidneys and works to lower blood glucose levels via an increase in glucosuria. Empagliflozin also appears to exert cardiovascular benefits - specifically in the prevention of heart failure - independent of its blood glucose-lowering effects, though the exact mechanism of this benefit is not precisely understood. Several theories have been posited, including the potential inhibition of Na+/H+ exchanger (NHE) 1 in the myocardium and NHE3 in the proximal tubule, reduction of pre-load via diuretic/natriuretic effects and reduction of blood pressure, prevention of cardiac fibrosis via suppression of pro-fibrotic markers, and reduction of pro-inflammatory adipokines.
Record name Empagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

864070-44-0
Record name Empagliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864070-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Empagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Empagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Empagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMPAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC1R2M35U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Empagliflozin
Reactant of Route 2
Empagliflozin
Reactant of Route 3
Empagliflozin
Reactant of Route 4
Reactant of Route 4
Empagliflozin
Reactant of Route 5
Reactant of Route 5
Empagliflozin
Reactant of Route 6
Reactant of Route 6
Empagliflozin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.